2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of the Acetohydrazide Moiety: This involves the reaction of the sulfanyl-substituted benzothiazole with chloroacetyl chloride followed by hydrazine hydrate to form the acetohydrazide.
Condensation with the Bromophenyl Group: Finally, the acetohydrazide is condensed with 2-bromo-3-phenylprop-2-en-1-aldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The presence of the benzothiazole ring and the bromophenyl group allows for interactions with various biological pathways, potentially leading to the inhibition of cancer cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to the presence of the bromophenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
307975-72-0 |
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Molecular Formula |
C18H14BrN3OS2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
InChI Key |
RQYUVKSFILBYJB-MCXKGUMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Origin of Product |
United States |
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